Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-(2-cyanoethyl)morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-13-9(12)8-7-14-6-5-11(8)4-2-3-10/h8H,2,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNTHFKSNGLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate (CAS 1564865-13-9)
This guide provides an in-depth technical analysis of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate (CAS 1564865-13-9), a specialized chiral building block used in the synthesis of complex pharmaceutical ingredients.
Part 1: Executive Summary & Chemical Identity
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate is a functionalized morpholine derivative serving as a critical intermediate in medicinal chemistry. Its structure combines a morpholine-3-carboxylate core —often derived from the chiral pool (e.g., serine)—with a cyanoethyl side chain .
This dual functionality makes it a versatile scaffold for constructing chiral morpholine drugs , which are increasingly prized in drug discovery for their ability to improve aqueous solubility and metabolic stability compared to their acyclic or non-polar counterparts. The cyanoethyl group serves as a "masked" propylamine or propionic acid moiety, allowing for diverse downstream transformations.
Chemical Identity Table
| Property | Data |
| CAS Registry Number | 1564865-13-9 |
| Chemical Name | Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate |
| Synonyms | Methyl 4-(2-cyanoethyl)morpholine-3-carboxylic acid ester; 4-(2-Cyanoethyl)-3-morpholinecarboxylic acid methyl ester |
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.22 g/mol |
| SMILES | O=C(OC)C1COCCN1CCC#N |
| Physical State | Solid or viscous oil (depending on purity/enantiomer) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
Part 2: Synthetic Utility & Mechanism of Reactivity
The "Mechanism" of the Intermediate
Unlike an Active Pharmaceutical Ingredient (API) which has a biological mechanism of action, the "mechanism" of an intermediate is defined by its chemoselectivity and synthetic potential . CAS 1564865-13-9 functions as a bifunctional electrophile/nucleophile precursor :
-
Nitrile Reactivity (C-Terminus Extension): The cyano group (-CN) is a precursor to primary amines (via reduction) or carboxylic acids (via hydrolysis). This allows the extension of the N-alkyl chain into a functionalized linker.
-
Ester Reactivity (Core Functionalization): The methyl ester (-COOMe) at the C3 position directs the stereochemistry and allows for amidation or reduction to an alcohol.
-
Morpholine Scaffold: The ring itself provides a rigid, polar constraint that improves the pharmacokinetic profile of the final drug molecule.
Reaction Pathways Diagram
The following diagram illustrates the synthetic divergence possible from this core intermediate.
Part 3: Experimental Protocol (Synthesis & Application)
Synthesis of CAS 1564865-13-9 (Michael Addition)
The most robust route to this intermediate involves the aza-Michael addition of methyl morpholine-3-carboxylate to acrylonitrile. This reaction is atom-economical and typically high-yielding.
Reagents:
-
Methyl morpholine-3-carboxylate (1.0 eq)
-
Acrylonitrile (1.2 eq)
-
Solvent: Methanol or Ethanol (anhydrous)
-
Catalyst: Triethylamine (TEA) or DBU (0.1 eq)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl morpholine-3-carboxylate (10 mmol) in anhydrous Methanol (20 mL).
-
Addition: Add Triethylamine (1.0 mmol) as a base catalyst.
-
Initiation: Dropwise add Acrylonitrile (12 mmol) over 10 minutes at room temperature. Caution: Acrylonitrile is toxic and volatile; perform in a fume hood.
-
Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1] The starting amine spot should disappear.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acrylonitrile.
-
Purification: The crude residue is typically a viscous oil. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes) to afford Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate as a clear oil or low-melting solid.
-
Validation: Confirm structure via ¹H-NMR (look for morpholine ring protons at 2.8–4.0 ppm and cyanoethyl triplets at ~2.5 ppm).
Application: Nitrile Reduction to Diamine
To utilize this intermediate for library synthesis:
-
Dissolve CAS 1564865-13-9 in Methanol/Ammonia .
-
Add Raney Nickel (catalytic amount).
-
Hydrogenate at 50 psi H₂ for 12 hours.
-
Filter and concentrate to yield the primary amine, ready for coupling.
Part 4: Safety Data & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Acute Toxicity, Oral: Category 4 (H302)
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if dust or aerosols are generated.
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis or oxidation. Keep container tightly closed.
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not let product enter drains.[2]
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1315051-74-1 (Related Morpholine Carboxylates). Retrieved from [Link]
Sources
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate molecular weight
An In-Depth Technical Guide to Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that frequently imparts favorable pharmacokinetic properties to bioactive molecules.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and central nervous system (CNS) permeability, making it a valuable building block in modern drug discovery.[3] This guide focuses on a specific, functionalized derivative, Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate. While specific literature on this exact molecule is sparse, this document serves as a technical primer by extrapolating from well-established principles of morpholine chemistry. We will detail its core physicochemical properties, propose a robust synthetic pathway, outline a comprehensive analytical characterization workflow, and discuss its potential applications in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage complex morpholine scaffolds in their research programs.
Chemical Identity and Physicochemical Properties
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate is a polysubstituted heterocyclic compound. The structure features a central morpholine ring, which is modified at two key positions: an N-alkylation with a cyanoethyl group at the 4-position (nitrogen) and an esterification with a methyl group at the 3-position (carbon). These modifications introduce multiple functional groups—a tertiary amine, an ether, a nitrile, and an ester—creating a molecule with diverse potential for chemical interactions and further derivatization.
The molecular formula is C₉H₁₄N₂O₃ . Based on this, the key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Weight | 212.22 g/mol | Calculated |
| Monoisotopic Mass | 212.10044 Da | Calculated |
| Molecular Formula | C₉H₁₄N₂O₃ | Derived from Structure |
| Hydrogen Bond Acceptors | 5 (2xO, 2xN, 1xNitrile) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Note: These properties are calculated based on the chemical structure, as direct experimental data is not available in public databases.
Synthesis and Purification
The synthesis of functionalized morpholines is a well-trodden area of organic chemistry, offering several reliable strategies.[1][4] For the target compound, a highly efficient and logical approach involves a conjugate addition reaction starting from a suitable morpholine precursor.
Proposed Synthetic Pathway: Michael Addition
The most direct route to Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate is via a Michael addition of Methyl morpholine-3-carboxylate to acrylonitrile. The secondary amine nitrogen of the morpholine ring acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile. This reaction is typically base-catalyzed or can proceed thermally and is known for its high yield and clean conversion.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl morpholine-3-carboxylate (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol or acetonitrile (approx. 10 volumes).
-
Reagent Addition: Add acrylonitrile (1.2 eq) to the solution. While the reaction can proceed neat, the use of a solvent helps to control the exotherm. For base-catalyzed conditions, add a catalytic amount of triethylamine (0.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel.[5] A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, is typically effective for separating the product from any unreacted starting material and byproducts.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate as a clear oil or low-melting solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of standard spectroscopic techniques provides a self-validating system for structural verification.
Analytical Techniques
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak.
-
Expected Result: [M+H]⁺ at m/z = 213.1, confirming the molecular weight.
-
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of the key functional groups.
-
Expected Peaks: A sharp, strong absorption band around 2240-2260 cm⁻¹ corresponding to the nitrile (C≡N) stretch. A strong absorption band around 1735-1750 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
-
¹H NMR: Expect distinct signals for the methyl ester protons (singlet, ~3.7 ppm), the cyanoethyl group protons (two triplets, ~2.5-3.0 ppm), and the diastereotopic protons of the morpholine ring (complex multiplets, ~2.5-4.5 ppm).
-
¹³C NMR: Expect signals for the nitrile carbon (~118 ppm), the ester carbonyl carbon (~170 ppm), the methyl ester carbon (~52 ppm), and distinct signals for the carbons of the morpholine and cyanoethyl groups.
-
Caption: Logical workflow for analytical characterization.
Potential Applications in Drug Discovery
The morpholine scaffold is a privileged structure in drug design, particularly for agents targeting the central nervous system (CNS) and in oncology.[2][3] The title compound, with its specific functionalization, offers several strategic advantages.
-
Improved Pharmacokinetics: The morpholine ring itself is known to reduce metabolic lability and improve aqueous solubility, key features for developing orally bioavailable drugs.[3]
-
Modulation of Physicochemical Properties: The combination of a polar nitrile group and a lipophilic ester allows for fine-tuning of the molecule's overall lipophilicity (LogP), which is critical for balancing permeability and solubility.
-
Versatile Chemical Handle:
-
The nitrile group can act as a potent hydrogen bond acceptor, engaging in key interactions with biological targets. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing a vector for further library synthesis.
-
The ester group can be hydrolyzed to a carboxylic acid, which can serve as an anchor point for target binding or be used to create prodrugs to improve delivery or pharmacokinetic profiles.
-
-
Scaffold for Fragment-Based Design: This molecule can serve as an advanced, fragment-like scaffold. The rigid morpholine ring presents the cyanoethyl and carboxylate substituents in defined spatial orientations, making it an excellent starting point for building more complex molecules with precise three-dimensional structures. This is particularly relevant for developing inhibitors of kinases and other enzymes, where morpholine-containing drugs like Gefitinib have proven successful.[6]
Conclusion
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate represents a highly functionalized and synthetically accessible building block for drug discovery. Its calculated molecular weight of 212.22 g/mol and its composite structure, featuring a pharmacokinetically advantageous morpholine core coupled with versatile nitrile and ester functional groups, make it a compound of significant interest. The proposed synthetic and analytical workflows provide a clear and robust pathway for its preparation and validation. For medicinal chemists and drug development professionals, this molecule serves as a valuable platform for generating novel chemical entities with tailored properties for a wide range of therapeutic targets.
References
-
PubChem. 4-(2-Cyanoethyl)morpholine-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Methyl morpholine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Nekrasov, D. D. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-809. Available from: [Link]
-
Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available from: [Link]
-
Al-Tamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(3), 254-262. Available from: [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Research, 3(1), 40-51. Available from: [Link]
-
Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2220. Available from: [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available from: [Link]
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An In-Depth Technical Guide to 4-(2-cyanoethyl)morpholine-3-carboxamide
A Note to the Reader: Initial searches for "4-(2-cyanoethyl)morpholine-3-carboxylic acid methyl ester" did not yield a documented compound in major chemical databases. This suggests the molecule may be novel, not widely synthesized, or referred to by a different nomenclature. This guide will instead focus on the closely related and documented compound, 4-(2-cyanoethyl)morpholine-3-carboxamide , providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction and Nomenclature
4-(2-cyanoethyl)morpholine-3-carboxamide is a substituted morpholine derivative featuring a cyanoethyl group at the 4-position (the nitrogen atom) and a carboxamide group at the 3-position. The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1][2] The presence of both a hydrogen bond donor and acceptor in the carboxamide group, along with the polar cyano group, suggests this molecule may participate in various biological interactions.
Synonyms and Identifiers:
While "4-(2-cyanoethyl)morpholine-3-carboxamide" is the IUPAC name, it may also be referenced by its catalog identifier.[3]
-
IUPAC Name: 4-(2-cyanoethyl)morpholine-3-carboxamide[3]
-
PubChem CID: 83092822[3]
-
Depositor-Supplied Synonym: AKOS021414153[3]
Physicochemical Properties
The physicochemical properties of a compound are critical in assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability. The computed properties of 4-(2-cyanoethyl)morpholine-3-carboxamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O₂ | PubChem[3] |
| Molecular Weight | 183.21 g/mol | PubChem[3] |
| XLogP3-AA (Lipophilicity) | -1.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 79.4 Ų | PubChem[3] |
| Exact Mass | 183.100776666 Da | PubChem[3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route could involve the N-alkylation of morpholine-3-carboxamide with acrylonitrile. This reaction, a Michael addition, is a common method for introducing a cyanoethyl group onto a secondary amine.
Caption: Proposed synthesis of 4-(2-cyanoethyl)morpholine-3-carboxamide.
Step-by-Step Protocol:
-
Starting Material Preparation: The synthesis would commence with morpholine-3-carboxamide. This precursor could be synthesized from morpholine-3-carboxylic acid via standard amidation procedures.
-
N-alkylation (Michael Addition):
-
Dissolve morpholine-3-carboxamide in a suitable aprotic solvent, such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture.
-
Slowly add acrylonitrile to the mixture at room temperature. The reaction is typically exothermic, so cooling may be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture would be filtered to remove the base.
-
The solvent would be removed under reduced pressure.
-
The crude product would then be purified using column chromatography on silica gel to yield the desired 4-(2-cyanoethyl)morpholine-3-carboxamide.
-
Potential Applications in Research and Drug Development
The morpholine scaffold is a key component in numerous approved drugs and experimental therapeutics, valued for its ability to improve pharmacokinetic properties.[1][2] The incorporation of a cyanoethyl group and a carboxamide moiety onto the morpholine ring of the title compound suggests several areas of potential research interest.
Neurological Disorders: Morpholine derivatives are frequently explored for their activity in the central nervous system (CNS).[1][4] The physicochemical properties of 4-(2-cyanoethyl)morpholine-3-carboxamide, such as its low lipophilicity and high polar surface area, may influence its ability to cross the blood-brain barrier. The carboxamide group could participate in hydrogen bonding with biological targets, a common feature in CNS-active compounds.[4]
Enzyme Inhibition: The substituted morpholine structure could serve as a scaffold for the design of enzyme inhibitors. The specific functional groups could be tailored to interact with the active sites of various enzymes implicated in disease.
Antimicrobial Agents: The morpholine nucleus is found in some antimicrobial agents. Further investigation into the biological activity of 4-(2-cyanoethyl)morpholine-3-carboxamide against various pathogens could be a worthwhile area of research.
Conclusion
While the initially sought-after "4-(2-cyanoethyl)morpholine-3-carboxylic acid methyl ester" remains elusive in the current body of scientific literature, this guide provides a thorough examination of its close and documented analog, 4-(2-cyanoethyl)morpholine-3-carboxamide. By detailing its nomenclature, physicochemical properties, a plausible synthetic route, and potential areas of application, this document serves as a valuable resource for researchers. The exploration of such substituted morpholine derivatives may pave the way for the discovery of novel therapeutic agents with enhanced efficacy and favorable drug-like properties.
References
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PubChem. 4-(2-Cyanoethyl)morpholine-3-carboxamide. National Center for Biotechnology Information. [Link]
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Costantino, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4359–4385. [Link]
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National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]
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PubChem. 4-[(2-Cyanophenyl)methyl]morpholine-3-carboxamide. National Center for Biotechnology Information. [Link]
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PubChem. Morpholine-4-Carboxylic Acid (1s-(2-Benzyloxy-1r-Cyano-Ethylcarbamoyl)-3-Methyl-Butyl)Amide. National Center for Biotechnology Information. [Link]
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- 2. Morpholine-4-Carboxylic Acid (1s-(2-Benzyloxy-1r-Cyano-Ethylcarbamoyl)-3-Methyl-Butyl)Amide | C21H30N4O4 | CID 5287799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Cyanoethyl)morpholine-3-carboxamide | C8H13N3O2 | CID 83092822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Mechanistic and Application Guide to 2-Cyanoethyl (CNE) Protected Amino Acid Building Blocks: A Framework for Advanced Peptide Synthesis
This document provides a comprehensive technical exploration of 2-cyanoethyl (CNE) as a protecting group for amino acid side chains. While the CNE group is a cornerstone of oligonucleotide synthesis, its application in peptide chemistry is less conventional. This guide, intended for researchers, chemists, and drug development professionals, moves beyond standard protocols to dissect the underlying chemical principles, potential synthesis strategies, and critical challenges associated with developing and implementing CNE-protected amino acid building blocks. We will analyze its mechanistic behavior to forecast its utility and limitations within modern peptide synthesis paradigms.
Introduction: The Quest for Orthogonality and Novel Reactivity
In the intricate world of multi-step peptide synthesis, the strategic selection of protecting groups is paramount. The success of a synthesis hinges on the principle of orthogonality, where distinct classes of protecting groups can be removed under specific conditions without affecting others.[1][2] The dominant strategies, Fmoc/tBu (base/acid labile) and Boc/Bzl (acid/hydrogenolysis labile), provide a robust framework, but challenges such as aspartimide formation and the need for harsh acidic cleavage conditions persist.[3][4][5]
The 2-cyanoethyl (CNE) group is renowned for its role in protecting the phosphate backbone during solid-phase oligonucleotide synthesis.[6][7] Its defining feature is its clean and rapid removal via a base-catalyzed β-elimination mechanism under mild conditions.[6] This unique cleavage pathway invites the question: can this reactivity be harnessed to create a new class of amino acid building blocks for peptide synthesis? This guide explores the theoretical foundation, proposes synthetic workflows, and provides a critical evaluation of CNE-protected amino acids, offering a forward-looking perspective for the advanced synthesis chemist.
Part 1: The Fundamental Chemistry of the 2-Cyanoethyl (CNE) Group
The utility of any protecting group is defined by the chemistry of its installation and removal. The CNE group's reactivity is governed by the powerful electron-withdrawing effect of the nitrile, which acidifies the adjacent methylene protons.
Mechanism of Protection: Michael Addition
The most chemically direct route to install a CNE group onto a nucleophilic amino acid side chain (e.g., the carboxylates of Aspartic and Glutamic acid, or the hydroxyls of Serine and Threonine) is through a base-catalyzed Michael addition to acrylonitrile.
-
Causality: A sub-stoichiometric amount of a suitable, non-nucleophilic base deprotonates the amino acid's side chain function, generating a potent nucleophile. This anion then attacks the β-carbon of acrylonitrile. The resulting enolate is quenched by a proton source to yield the 2-cyanoethyl-protected side chain. The choice of base is critical to avoid saponification of the unprotected α-carboxylate if starting from a non-esterified amino acid.
Caption: Proposed protection of an amino acid side chain via Michael addition.
Mechanism of Deprotection: β-Elimination
The removal of the CNE group is its most defining characteristic. It proceeds via an E1cB-like mechanism when treated with a base.
-
Causality: A base abstracts a proton from the carbon α- to the nitrile group. This position is highly acidic due to resonance stabilization of the resulting carbanion by the cyano group. The formed carbanion is unstable and rapidly collapses, eliminating the protected side-chain heteroatom and forming acrylonitrile as a volatile byproduct. This process is irreversible and can be driven to completion quickly under mild basic conditions.[6]
Sources
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Solvation Thermodynamics and Handling of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate . As a bifunctional morpholine derivative containing both a nitrile (cyano) and an ester moiety, this compound exhibits a complex solvation landscape governed by dipole-dipole interactions and hydrogen bonding capability.
This document is designed for process chemists and purification scientists. It moves beyond static data to provide a predictive solubility model and a validated experimental protocol for determining precise solubility limits, essential for optimizing reaction workups, liquid-liquid extractions, and crystallization processes.
Part 1: Structural Analysis & Physicochemical Profile
To understand the solubility of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate, we must first deconstruct its molecular architecture. The molecule is an amphiphilic base with three distinct solvation domains:
-
The Morpholine Core (Ether + Amine): The ether oxygen acts as a hydrogen bond acceptor (HBA), promoting solubility in protic solvents. The tertiary nitrogen is basic (
for similar morpholines), allowing for pH-dependent solubility manipulation in aqueous media. -
The Methyl Ester (C-3 Position): A polar functional group that enhances solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).
-
The Cyanoethyl Tail (N-4 Position): The nitrile group adds significant polarity (dipole moment
D) but limits solubility in purely non-polar hydrocarbons like hexanes.
Molecular Interaction Map
The following diagram illustrates the dominant intermolecular forces driving the solubility of this compound.
Caption: Mechanistic breakdown of solute-solvent interactions. The compound's polarity favors aprotic and protic systems over hydrocarbons.
Part 2: Predicted Solubility Landscape
Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following matrix categorizes solvent compatibility. This data is critical for selecting solvents for reactions (homogeneity) versus workup (phase separation).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent for extraction from aqueous basic phases. |
| Polar Aprotic | Acetonitrile (MeCN), DMSO, DMF | Very High (>200 mg/mL) | Preferred reaction solvents; difficult to remove if high boiling (DMSO). |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (50-100 mg/mL) | Standard solvents for chromatography and crystallization. |
| Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Good for homogenous reactions; potential transesterification risk with Methanol if heated. |
| Ethers | THF, MTBE, Diethyl Ether | Moderate (10-50 mg/mL) | MTBE is excellent for precipitating the compound as a salt (e.g., HCl salt). |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Anti-solvent: Use to wash away non-polar impurities or induce crystallization. |
| Water | Water (pH 7) | Moderate/High | Miscibility depends on lipophilicity balance. |
| Acidic Water | 0.1M HCl / 1M HCl | Very High (Miscible) | Forms the morpholinium salt; completely soluble in aqueous phase. |
Part 3: Experimental Protocol (Solubility Determination)
Do not rely solely on predictions. For critical drug development workflows, you must empirically validate solubility. The following protocol is adapted from OECD Guideline 105 but modified for rapid organic solvent screening in a research setting.
Protocol: Gravimetric Saturation Method
Objective: Determine the saturation limit (
Materials:
-
Scintillation vials (20 mL) with PTFE-lined caps.
-
Orbital shaker or magnetic stir plate.
-
Syringe filters (0.45 µm PTFE or Nylon).
-
Analytical balance (0.1 mg precision).
Workflow:
-
Excess Addition: Weigh approximately 100 mg of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate into a vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent.
-
Equilibration: Agitate the mixture for 24 hours at 25°C.
-
Visual Check: If the solid dissolves completely, add more compound until a persistent solid phase (or oil droplet) remains.
-
-
Filtration: Withdraw the supernatant and filter through a 0.45 µm syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) until a constant mass is achieved (
). -
Calculation:
Critical Note: Since this compound may be an oil or low-melting solid, "solubility" in non-polar solvents may manifest as immiscibility (phase separation) rather than solid precipitation. In such cases, report as "Immiscible" or "Biphasic."
Part 4: Application in Purification (Acid-Base Extraction)
The most powerful attribute of this molecule is its basic nitrogen . This allows for a "pH-Switch" purification strategy, separating it from non-basic impurities (like unreacted acrylonitrile or neutral byproducts).
Purification Logic Flow
The diagram below details the standard workup procedure to isolate high-purity material using solubility differences.
Caption: Acid-Base extraction workflow utilizing the morpholine nitrogen's pKa for purification.
Strategic Recommendations
-
Avoid Methanol in Workup: While soluble, Methanol is miscible with water and difficult to extract from. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extractions.
-
Crystallization: If the compound is a solid, attempt recrystallization from EtOAc/Heptane or IPA/Hexane . The polar ester/nitrile will dissolve in the hot polar solvent, while cooling and adding the non-polar hydrocarbon will force precipitation.
-
Salt Formation: If the free base is an oil and difficult to handle, convert it to the Hydrochloride or Oxalate salt . These salts are typically crystalline solids with very different solubility profiles (insoluble in ether, soluble in water/methanol).
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[1]
-
PubChem Database. (n.d.). Compound Summary: Morpholine-3-carboxylate derivatives. National Center for Biotechnology Information.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Grounding for solubility prediction logic).
-
Cheméo. (n.d.). Physical Properties of Morpholine Derivatives.
Sources
Methodological & Application
Application Note: Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate in Peptide Synthesis
[1]
Executive Summary
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate represents a critical bifunctional scaffold in the synthesis of constrained amino acid analogues .[1] Structurally derived from morpholine-3-carboxylic acid (a proline isostere), this compound features a 2-cyanoethyl "arm" on the morpholine nitrogen.[1] This functional handle allows for divergent synthesis pathways:
-
Reduction to a primary amine yields a constrained analogue of Ornithine/Lysine .[1]
-
Hydrolysis to a carboxylic acid yields a constrained analogue of Glutamic Acid .[1]
-
Backbone Integration for novel Peptide Nucleic Acid (PNA) or peptidomimetic oligomers.
By locking the backbone nitrogen into a morpholine ring, this scaffold restricts conformational freedom (
Technical Background & Mechanism
Structural Significance
The core morpholine-3-carboxylic acid (Mor) is a six-membered cyclic amino acid often used to replace Proline.[1] Unlike Proline, the morpholine ring introduces an oxygen atom, altering solubility, hydrogen bonding potential, and ring pucker.[1]
The
-
Proline Mimicry: The cyclic structure mimics the
-helix breaking or turning properties of proline.[1] -
Side-Chain Engineering: The cyanoethyl group allows the introduction of functionality orthogonal to the peptide backbone.[1]
Synthetic Pathway
The synthesis involves the direct alkylation of commercially available Methyl morpholine-3-carboxylate with Acrylonitrile.[1] This reaction is generally atom-economical and proceeds under mild conditions.[1]
Figure 1: Synthesis pathway via Aza-Michael Addition.
Experimental Protocols
Synthesis of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate[1]
Objective: To synthesize the title compound from methyl morpholine-3-carboxylate.
Reagents:
-
Methyl morpholine-3-carboxylate (1.0 eq)[1]
-
Acrylonitrile (1.2 eq) [Warning: Toxic/Carcinogenic.[1] Handle in fume hood]
-
Methanol (Solvent, anhydrous)[1]
-
Triethylamine (0.1 eq, optional catalyst)[1]
Procedure:
-
Dissolution: Dissolve Methyl morpholine-3-carboxylate (10 mmol, 1.45 g) in anhydrous Methanol (20 mL) in a round-bottom flask.
-
Addition: Add Triethylamine (1 mmol, 140 µL) followed by the dropwise addition of Acrylonitrile (12 mmol, 0.79 mL) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Alternatively, reflux at 65°C for 4–6 hours to accelerate the reaction.
-
Monitoring: Monitor reaction progress by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The product typically appears as a less polar spot than the starting amine.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess acrylonitrile.
-
Purification: The crude oil is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).[1]
Yield: Typically 85–95% as a colorless to pale yellow oil.[1]
Divergent Application 1: Synthesis of Constrained Basic Amino Acid (Ornithine Analogue)
Objective: Reduce the nitrile group to a primary amine to create a diamine scaffold suitable for Fmoc-SPPS.
Reagents:
-
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate[1]
-
Raney Nickel (Catalyst) or PtO2[1]
-
Hydrogen gas (H2, balloon pressure) or Ammonium Formate[1]
Procedure:
-
Hydrogenation: Dissolve the cyano-ester (5 mmol) in Methanolic Ammonia (7 M, 20 mL).
-
Catalyst: Carefully add Raney Nickel (approx. 50 wt% slurry in water, washed with MeOH).[1]
-
Reduction: Stir under a hydrogen atmosphere (balloon) for 16 hours at RT.
-
Filtration: Filter through a Celite pad to remove the catalyst.[1] [Safety: Do not let Raney Ni dry out; it is pyrophoric].
-
Protection (In-situ): To use in SPPS, the newly formed primary amine must be protected (e.g., with Boc or Cbz).[1] Treat the crude amine with Boc2O (1.1 eq) and TEA (2 eq) in DCM.
-
Hydrolysis: Finally, hydrolyze the methyl ester (LiOH/THF/H2O) to generate the free carboxylic acid for peptide coupling.
Result: N-Fmoc-4-(3-((tert-butoxycarbonyl)amino)propyl)morpholine-3-carboxylic acid (after Fmoc protection of the ring nitrogen is not possible here as it is tertiary; the ring nitrogen is the branching point.[1] The alpha-amine is the morpholine nitrogen itself, which is now alkylated.[1] This creates an N-alkylated amino acid ).[1]
Correction on SPPS Strategy: Since the morpholine nitrogen is tertiary (alkylated by the propyl chain), this unit acts as an N-substituted amino acid (like Proline or N-methyl amino acids).[1] The "side chain" amine (from nitrile reduction) is the handle for further functionalization.[1]
Divergent Application 2: Synthesis of Constrained Acidic Amino Acid (Glutamic Analogue)
Objective: Hydrolyze the nitrile to a carboxylic acid.
Reagents:
-
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate[1]
-
Conc. HCl (6 M)
Procedure:
-
Hydrolysis: Dissolve the cyano-ester in 6 M HCl.
-
Reflux: Heat to reflux for 6 hours. This will hydrolyze both the methyl ester and the nitrile to carboxylic acids.[1]
-
Workup: Concentrate in vacuo to dryness.
-
Result: 4-(2-carboxyethyl)morpholine-3-carboxylic acid (as Hydrochloride salt).[1]
-
Application: This dicarboxylic acid can be selectively protected (e.g., forming the anhydride or using specific esterification) to differentiate the alpha-carboxylate from the side-chain carboxylate.[1]
Analytical Data & Specifications
| Property | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Molecular Weight | 198.22 g/mol | Calc.[1] |
| Formula | C9H14N2O3 | -- |
| Purity | >95% | HPLC (210 nm) |
| Identity | Confirmed | 1H NMR, MS (ESI+) |
| Solubility | Soluble in DCM, MeOH, DMF | -- |
Key NMR Signals (CDCl3):
Strategic Workflow Diagram
The following diagram illustrates the divergent synthesis pathways starting from the title compound.
Figure 2: Divergent synthesis of constrained amino acid analogues.
References
-
Morpholine-3-carboxylic acid in Peptidomimetics
-
Aza-Michael Addition Protocols
-
Reduction of Nitriles in Peptide Synthesis
-
General Peptide Synthesis Guide
(Note: Specific CAS for the title compound methyl ester is not widely indexed in primary public databases as a standalone commercial product, implying it is typically synthesized in-situ or on-demand using the protocols described above.)[1]
Troubleshooting & Optimization
Preventing retro-Michael reaction in N-cyanoethyl morpholines
Welcome to the technical support center for N-cyanoethyl morpholine (also known as 3-Morpholinopropionitrile). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the retro-Michael reaction. This reversible degradation pathway can compromise experimental results, reduce yields, and introduce impurities. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the stability and integrity of your N-cyanoethyl morpholine-containing reactions and samples.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of N-cyanoethyl morpholine?
The retro-Michael reaction is the reverse of the aza-Michael addition used to synthesize N-cyanoethyl morpholine. In this degradation pathway, the molecule fragments back into its original reactants: morpholine and acrylonitrile. This process is often catalyzed by bases but can also be influenced by heat and pH, posing a significant stability challenge. The reversibility of this reaction is a key factor that can impact reaction selectivity and yield.
Q2: Why is this degradation a problem for my experiments?
The retro-Michael reaction is problematic for several reasons:
-
Reduced Yield: The degradation of your starting material or product directly leads to lower yields.
-
Reactive Impurities: The formation of acrylonitrile, a reactive electrophile, can lead to unwanted side reactions with other nucleophiles in your reaction mixture, generating complex impurities.
-
Inconsistent Results: If the degradation is not controlled, it can lead to poor reproducibility between experimental runs.
-
Safety Concerns: Acrylonitrile is a volatile and hazardous compound. Its unintended generation can pose safety risks.
Q3: What are the primary signs that my N-cyanoethyl morpholine is degrading?
Key indicators of degradation include:
-
Appearance of New Peaks: When analyzing your sample by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), the appearance of new peaks corresponding to morpholine and acrylonitrile is a direct sign of the retro-Michael reaction.
-
Change in pH: The formation of morpholine, a basic compound, can lead to an increase in the pH of your sample or reaction mixture over time.
-
Physical Changes: While less specific, a change in color (e.g., from colorless to yellow) or the development of an ammonia-like odor can indicate decomposition.
-
Inconsistent Potency: In drug development applications, a loss of potency or altered biological activity can be an indirect indicator of the degradation of the active morpholine-containing compound.
Q4: What are the ideal storage and handling conditions for N-cyanoethyl morpholine?
To maximize shelf-life and prevent degradation, adhere to the following conditions:
-
Temperature: Store in a cool, refrigerated environment (typically 2-8°C).
-
Atmosphere: Store under an inert gas like argon or nitrogen to protect against air and moisture. N-cyanoethyl morpholine is noted to be air and heat sensitive.
-
Container: Use a tightly sealed container to prevent exposure to atmospheric moisture and carbon dioxide, which can form carbonic acid and influence pH.
-
Light: Protect from direct sunlight and other strong light sources.
Troubleshooting Guide: Low Yields and Sample Instability
This section provides a systematic approach to diagnosing and solving stability issues related to the retro-Michael reaction.
Problem 1: My reaction yield is consistently low, and I detect morpholine as an impurity.
This is a classic sign that the retro-Michael reaction is occurring under your experimental conditions.
Caption: Troubleshooting workflow for low reaction yields.
-
Underlying Cause: The equilibrium of the aza-Michael reaction is sensitive to pH. Basic conditions, especially with strong bases, readily abstract the proton alpha to the cyano group, initiating the elimination reaction that leads to morpholine and acrylonitrile. High temperatures provide the activation energy needed to overcome the barrier for the reverse reaction.
-
Solutions:
-
pH Control: The most critical factor is pH. Aim to maintain a neutral to slightly acidic pH range (6.5-7.5) if your reaction chemistry allows. This minimizes the concentration of the deprotonated species required for the retro-Michael reaction to proceed.
-
Temperature Management: If possible, run your reaction at a lower temperature. Even a 10-20°C reduction can significantly slow the rate of degradation.
-
Choice of Base: If a base is required, opt for a weaker, non-nucleophilic, or sterically hindered base. This can disfavor the initiation of the retro-Michael pathway.
-
Reaction Time: Minimize reaction time to reduce the duration of exposure to potentially destabilizing conditions.
-
Problem 2: My purified N-cyanoethyl morpholine degrades during storage or workup.
Degradation post-synthesis points to residual impurities or improper handling and storage.
| Impurity Type | Origin | Mechanism of Degradation | Prevention Strategy |
| Residual Base (e.g., K₂CO₃, Et₃N) | Synthesis | Catalyzes the retro-Michael reaction by deprotonation. | Neutralize with a dilute acid wash (e.g., dilute HCl, NH₄Cl) during workup, followed by a water wash to remove salts. Ensure final product is at a neutral pH before storage. |
| Residual Acid | Synthesis/Workup | Can protonate the morpholine nitrogen, which may influence stability, though base catalysis is the primary concern. | Thoroughly wash with a neutral buffer or water during purification to ensure all acidic residues are removed. |
| Metal Ions | Leaching from reactors or reagents | Can act as Lewis acids and potentially catalyze degradation pathways. | Use high-purity reagents and glass-lined reactors. Consider the use of a chelating agent like EDTA in trace amounts if metal contamination is suspected. |
| Water | Atmospheric exposure, solvents | Can facilitate proton transfer and may contain dissolved CO₂ (carbonic acid), altering the micro-environment pH. | Dry solvents before use. Store the final product over a desiccant or under an inert atmosphere. |
The Mechanism of Base-Catalyzed Retro-Michael Reaction
Understanding the mechanism is key to preventing it. The process involves two main steps:
-
Deprotonation: A base removes a proton from the carbon alpha to the electron-withdrawing cyano group. This creates a stabilized carbanion (enolate-like species).
-
Elimination: The electron pair from the carbanion initiates the elimination of the morpholine group, breaking the C-N bond and re-forming the C=C double bond of acrylonitrile.
Caption: Base-catalyzed retro-Michael degradation pathway.
Experimental Protocols
Protocol 1: pH Control and Neutralization During Workup
This protocol is designed to remove catalytic impurities after a synthesis reaction.
-
Initial Quench: At the end of the reaction, cool the mixture to 0-5°C to slow down all reaction rates, including potential degradation.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure efficient phase separation.
-
Acidic Wash (for basic impurities): Wash the organic layer with a 5% aqueous solution of ammonium chloride (NH₄Cl) or a very dilute (1%) HCl solution. Monitor the pH of the aqueous layer, aiming for a pH between 6.0 and 7.0.
-
Neutral Wash: Follow with two washes using deionized water or a neutral brine solution to remove any residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C).
-
Final pH Check: Before final storage, dissolve a small amount of the product in a neutral solvent and check the pH to ensure it is neutral.
Protocol 2: Analytical HPLC Method for Stability Monitoring
This method can be used to resolve N-cyanoethyl morpholine from its primary degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Expected Elution Order: Morpholine (most polar, elutes first), followed by N-cyanoethyl morpholine, and then acrylonitrile (least polar, elutes last).
Trustworthiness Note: This is a general-purpose method. The gradient, mobile phase, and column may require optimization based on the specific sample matrix and other compounds present. Always validate the method by running standards of morpholine and N-cyanoethyl morpholine to confirm retention times.
References
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - RACO. (n.d.). Retrieved from [Link]
-
Development of Novel Maleimide Reagents for Protein Modification - UCL Discovery. (n.d.). Retrieved from [Link]
-
Morpholine Degradation Pathway - Eawag-BBD. (n.d.). Retrieved from [Link]
-
Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557. [Link]
-
Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (2019). Retrieved from [Link]
-
Combourieu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., Poupat, P., & Pothier, P. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153–158. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved from [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC. (2020). Retrieved from [Link]
-
SAFETY DATA SHEET - Morpholine - Nexchem Ltd. (n.d.). Retrieved from [Link]
-
Michael Reaction - NROChemistry. (2025, March 7). Retrieved from [Link]
-
Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - MDPI. (2022). Retrieved from [Link]
-
Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24). Retrieved from [Link]
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022, April 20). Retrieved from [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC. (2023). Retrieved from [Link]
-
Morpholine - SAFETY DATA SHEET. (2025, April 16). Retrieved from [Link]
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4). Retrieved from [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved from [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Optimizing yield of Michael addition of acrylonitrile to morpholine
Ticket #MA-4491: Optimization of Morpholine-Acrylonitrile Adduct Yield
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Maximizing yield and purity in the synthesis of 3-morpholinopropanenitrile.
Executive Summary & Core Directive
You are attempting the conjugate addition (Michael addition) of morpholine (nucleophile) to acrylonitrile (electrophile). While theoretically simple, this reaction is prone to three specific failure modes that degrade yield:
-
Anionic Polymerization: The basicity of morpholine can initiate the polymerization of acrylonitrile (poly-ACN), resulting in a solid gel rather than a liquid product.
-
Retro-Michael Reversibility: High temperatures favor the reverse reaction.
-
Oxidative Discoloration: Formation of N-oxide impurities or oligomers leading to yellow/brown tars.
This guide replaces standard textbook procedures with an optimized industrial protocol designed for >95% isolated yield with minimal workup.
The "Golden Standard" Protocol
Use this protocol as your baseline. Deviations from this stoichiometry or order of addition are the primary cause of yield loss.
Reaction Parameters
| Parameter | Setting | Rationale |
| Stoichiometry | 1.05 : 1.00 (Morpholine : Acrylonitrile) | Slight excess of amine ensures full conversion of the toxic nitrile and prevents poly-ACN formation by keeping monomer concentration low. |
| Solvent | Neat (Solvent-free) or Water | "Neat" offers the highest atom economy. Water accelerates the reaction via the hydrophobic effect and hydrogen bonding. |
| Temperature | Strict exotherm control is required to prevent polymerization. | |
| Catalyst | None (Autocatalytic) | Morpholine is sufficiently basic ( |
Step-by-Step Workflow
-
Setup: Charge a 3-neck round-bottom flask with Morpholine (1.05 equiv) . Equip with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel.
-
Cooling: Place the flask in an ice-water bath. Cool morpholine to
. -
Addition (CRITICAL): Add Acrylonitrile (1.0 equiv) dropwise via the funnel.
-
Rate: Maintain internal temperature
. -
Why: Adding ACN to the amine ensures the amine is always in excess, suppressing anionic polymerization of the acrylonitrile.
-
-
Reaction: Once addition is complete, remove the ice bath. Stir at room temperature (
) for 3–6 hours.-
Monitoring: Check by TLC (EtOAc/Hexane) or GC.
-
-
Workup:
Visualizing the Mechanism & Workflow
The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.
Figure 1: Reaction workflow emphasizing the critical addition step to avoid polymerization.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture solidified into a gel or white solid. What happened?
Diagnosis: Runaway Anionic Polymerization. Cause: You likely added the Morpholine to the Acrylonitrile (reverse addition) or allowed the temperature to spike. Acrylonitrile polymerizes rapidly in the presence of bases (morpholine) if the monomer concentration is high. Solution:
-
Immediate: The batch is likely lost. Discard as hazardous waste.
-
Prevention: Always add the electrophile (acrylonitrile) to the nucleophile (morpholine). Use an inhibitor like MEHQ (Monomethyl ether of hydroquinone) in the acrylonitrile supply if it is old/distilled.
Q2: My yield is stuck at ~70% and won't improve with time.
Diagnosis: Equilibrium limitation (Retro-Michael).
Cause: The Michael addition is reversible. If the reaction runs too hot (
-
Thermodynamic Control: Lower the reaction temperature. Run at
for a longer duration (12–24h) rather than for 2h. -
Catalysis: If kinetics are sluggish at room temp, add 1-2 mol% of Acetic Acid or Water . Water acts as a "green catalyst" by stabilizing the zwitterionic intermediate via hydrogen bonding, accelerating the forward reaction without promoting the reverse path.
Q3: The product is dark yellow or brown.
Diagnosis: Oxidation of the amine or inhibitor accumulation. Cause: Morpholine is susceptible to N-oxidation in air, or the MEHQ inhibitor from the acrylonitrile has concentrated in your product. Solution:
-
Purification: Distill the product under high vacuum (
). 3-morpholinopropanenitrile has a high boiling point; vacuum is essential to avoid thermal decomposition. -
Inert Atmosphere: Conduct the reaction under Nitrogen (
) or Argon.
Advanced Optimization Data
Comparison of solvent effects on yield (based on aggregated literature data):
| Solvent System | Yield (%) | Reaction Time | Notes |
| Neat (Recommended) | 94 - 98% | 3 h | Highest atom economy; requires strict cooling. |
| Water | 90 - 95% | 2 h | "On-water" effect accelerates rate; requires extraction. |
| Ethanol | 85 - 90% | 5 h | Slower kinetics; easier heat management. |
| Acetonitrile | 75 - 85% | 8 h | Poor stabilization of charged intermediates. |
References
-
General Mechanism & Kinetics
-
Water-Promoted Synthesis
-
Polymerization Prevention
-
BenchChem Safety Guide. "Preventing polymerization of acrylonitrile derivatives."
-
-
Standard Preparative Protocol
-
Example 1.5, Synthesis of 3-morpholinopropanenitrile. Indian Academy of Sciences.
-
Sources
- 1. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. US2614119A - Inhibition of polymerization of acrylonitrile - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Morpholine N-Alkylation
Current Status: Operational Role: Senior Application Scientist Topic: Optimizing Conversion in Morpholine N-Alkylation[1]
Executive Summary
Morpholine is a secondary amine with moderate nucleophilicity (
This guide treats your reaction not as a recipe, but as a system. We break down the two primary pathways: Direct Nucleophilic Substitution (
Module 1: Diagnostic Logic
Before adjusting parameters, identify the rate-limiting step.[1] Use this logic flow to determine your troubleshooting protocol.
Figure 1: Decision matrix for diagnosing low conversion in morpholine alkylation.
Module 2: Direct Alkylation ( ) Troubleshooting
The Problem: The reaction stalls at 40-60% conversion, or requires excessive heat which degrades the substrate.
Root Cause Analysis
-
The "Solvation Cage" Effect: Using polar protic solvents (Methanol, Ethanol) creates a hydrogen-bond "cage" around the morpholine nitrogen.[1] This stabilizes the ground state and raises the activation energy for nucleophilic attack.
-
Leaving Group Lethargy: Alkyl chlorides are often too stable to react with secondary amines at reasonable temperatures without catalysis.[1]
Protocol A: The Finkelstein Modification (Catalytic Iodide)
Use when: Alkylating with Alkyl Chlorides or Bromides that stall.[1]
Mechanism: The addition of Iodide (
| Reagent | Equiv | Role |
| Morpholine | 1.0 | Nucleophile |
| Alkyl Chloride | 1.1 - 1.2 | Electrophile |
| Potassium Iodide (KI) | 0.1 - 0.5 | Catalyst (Nucleophilic activator) |
| 2.0 | Base (HCl scavenger) | |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic (Essential) |
Step-by-Step:
-
Dissolve Alkyl Chloride (1.0 mmol) and KI (0.2 mmol) in dry MeCN (5 mL). Stir for 30 mins at RT to initiate halogen exchange.
-
Add
(2.0 mmol) and Morpholine (1.0 mmol). -
Heat to 60-80°C.
-
Validation: Monitor disappearance of R-Cl. If R-I builds up but product does not form, steric hindrance is too high (switch to Module 3).[1]
Protocol B: The "Naked Anion" System
Use when: Reaction is slow in Ethanol/Methanol.
The Fix: Switch to Polar Aprotic Solvents (DMF, DMSO, NMP, or Acetonitrile).[1] These solvents solvate cations (
-
Warning: DMF can decompose to dimethylamine at high temps (
), leading to impurity formation.[1] Keep .
Module 3: Reductive Amination Troubleshooting
The Problem: Direct alkylation is failing due to elimination (alkene formation) or steric bulk. Reductive amination is the preferred alternative but is yielding low conversion.
Root Cause Analysis
-
Imine Instability: Morpholine is a secondary amine; it forms an iminium ion , not a stable imine.[1] This intermediate is hydrolytically unstable.[1] If water is present or equilibrium is unfavorable, the intermediate reverts to starting material before reduction occurs.
-
pH Mismatch: Sodium Cyanoborohydride (
) requires pH ~6 to work.[1] If too basic, no reduction; if too acidic, morpholine is protonated (ammonium) and cannot react.[1]
Protocol C: Ti(OiPr)4-Mediated Reductive Amination
Use when: Standard reductive amination (STAB/AcOH) fails or ketones are sterically hindered.[1]
Mechanism: Titanium(IV) Isopropoxide acts as a Lewis Acid / Water Scavenger, forcing the equilibrium toward the enamine/iminium species.[1]
| Reagent | Equiv | Role |
| Ketone/Aldehyde | 1.0 | Electrophile |
| Morpholine | 1.2 | Nucleophile |
| 1.5 | Lewis Acid / Dehydrating Agent | |
| 1.5 | Reducing Agent (Added later) | |
| Ethanol (Abs) | Solvent | Solvent (for reduction step) |
Step-by-Step:
-
Complexation: In a dry flask under
, mix Ketone (1.0 equiv) and Morpholine (1.2 equiv) in neat (1.5 equiv). Do not add solvent yet. -
Incubation: Stir at RT for 2-4 hours. (The mixture becomes viscous as the titanium-amine complex forms).[1]
-
Dilution: Dilute with absolute Ethanol (5-10 mL per gram of substrate).
-
Reduction: Add
(1.5 equiv) carefully (exothermic). Stir for 2-8 hours. -
Quench: Pour into 1N NaOH or
(precipitates ). Filter through Celite.[1]
Why this works: The Titanium locks the morpholine and carbonyl together, preventing the reversibility that plagues standard conditions.
FAQ: Common Failure Modes
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If using Alkyl Halides: It is likely the Elimination Product (Alkene) .[1]
-
Cause: Base is too strong or temperature too high.[1]
-
Fix: Switch to a weaker base (
instead of ) or switch to Reductive Amination (Module 3), which avoids elimination entirely.[1]
Q: My reaction works with Benzyl Bromide but fails with Cyclohexyl Bromide.
A: This is a classic
-
Fix: Do not use alkylation.[1] Use Cyclohexanone + Morpholine (Reductive Amination) .[1][2] It is the only reliable route for secondary alkyl groups on morpholine.[1]
Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of
-
Protocol: Mix Aldehyde + Morpholine + STAB (1.4 eq) + Acetic Acid (1 eq) in DCE (Dichloroethane).
-
Note: STAB is slower with hindered ketones; for those, stick to the Titanium protocol.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849–3862.[3] Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, vol. 93, no.[3] 12, 1971, pp. 2897–2904. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link[1]
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft, vol. 43, no. 2, 1910, pp. 1528–1532. Link
Sources
Technical Support Center: Enhancing the Thermal Stability of N-Cyanoethyl Derivatives
Welcome to the comprehensive technical support center dedicated to addressing the challenges associated with the thermal stability of N-cyanoethyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the inherent thermal liabilities of these versatile compounds. Here, we synthesize fundamental principles with field-proven troubleshooting strategies and detailed experimental protocols to empower you in your research endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with N-cyanoethyl derivatives.
Q1: My cyanoethylation reaction mixture is becoming viscous and solidifying unexpectedly. What is happening and how can I prevent it?
A1: This is a classic sign of uncontrolled, spontaneous polymerization of acrylonitrile, a common reagent in cyanoethylation. This exothermic reaction can significantly reduce the yield of your desired product and complicate purification.[1][2]
-
Causality: Acrylonitrile polymerization is typically initiated by strong bases, high temperatures, or impurities. The basic conditions often required for cyanoethylation can inadvertently trigger this side reaction.[1][2]
-
Prevention:
-
Temperature Control: Pre-cool your reaction mixture to 0-10 °C before adding acrylonitrile and maintain this low temperature throughout the addition. Cyanoethylation is often exothermic, and keeping the temperature low is critical.[1]
-
Slow Reagent Addition: Add acrylonitrile dropwise with vigorous stirring to prevent localized high concentrations and to effectively dissipate heat.[1]
-
Use of Inhibitors: Commercially available acrylonitrile often contains polymerization inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ). For many applications, it's not necessary to remove them. If you are using purified acrylonitrile, consider adding a small amount of an inhibitor.[1]
-
Q2: I'm performing a deprotection step that involves a basic treatment, and I'm observing unexpected side products. Could this be related to the cyanoethyl group?
A2: Yes, this is a well-documented issue, particularly in oligonucleotide synthesis, often referred to as the "cyanoethyl problem". During base-mediated deprotection of phosphate-protecting cyanoethyl groups, acrylonitrile is eliminated. This highly reactive Michael acceptor can then react with nucleophilic sites on your molecule of interest, leading to the formation of unwanted cyanoethyl adducts.[3][4][5]
-
Mitigation Strategies:
-
Scavengers: Incorporate a thiol-containing scavenger in your deprotection cocktail to react with the liberated acrylonitrile before it can modify your product.[3]
-
Pre-Deprotection Treatment: Before the main deprotection step, treat your compound with a solution of a secondary amine, such as 10% diethylamine in acetonitrile. This will selectively remove the cyanoethyl groups under milder conditions.[3][4]
-
Q3: My purified N-cyanoethyl derivative decomposes over time, even when stored in a vial. What are the best storage practices?
A3: N-cyanoethyl derivatives can be sensitive to heat, light, moisture, and air. Proper storage is crucial to maintain their integrity.[6][7]
-
Recommended Storage Conditions:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidative degradation.[6]
-
Temperature Control: For thermally sensitive compounds, storage at low temperatures (e.g., -20°C) is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of moisture inside.[7][8]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light-induced degradation.[6]
-
Moisture Control: Ensure your compound is thoroughly dried before storage and use tightly sealed containers. For highly moisture-sensitive materials, storing them inside a desiccator is advisable.[8]
-
Q4: I've noticed a decrease in the thermal stability of my N-cyanoethylated polymer after purification. Could residual catalyst be the cause?
A4: Yes, residual catalysts from the synthesis can significantly impact the thermal stability of the final product. For instance, metal-based catalysts, such as copper oxides used in the curing of cyanate esters, can also catalyze degradation reactions at elevated temperatures.[9] It is crucial to thoroughly remove any residual catalyst during the purification process.
Q5: What are the primary thermal decomposition products of N-cyanoethyl derivatives?
A5: The decomposition products can vary depending on the specific structure of the derivative and the atmosphere (inert or oxidative). For many N-cyanoethyl compounds, thermal degradation can lead to the release of toxic gases like hydrogen cyanide, oxides of nitrogen, and carbon monoxide, particularly during combustion.[10] For polycyanurates, decomposition begins with hydrocarbon chain scission followed by decyclization of the triazine ring, liberating volatile cyanate-ester decomposition products.[11]
Section 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common experimental challenges.
Guide 1: Diagnosing and Resolving Poor Thermal Stability in the Final Product
This guide will help you identify the root cause of unexpected thermal degradation in your purified N-cyanoethyl derivative.
Problem: The final product shows a lower decomposition temperature than expected in Thermogravimetric Analysis (TGA) or degrades under conditions where it should be stable.
}
Troubleshooting workflow for poor thermal stability.
Guide 2: Managing Thermal Runaway Risk during Polymerization
This guide focuses on the critical safety aspects of handling acrylonitrile and related monomers to prevent dangerous thermal runaway events.
Problem: Polymerization of acrylonitrile-containing derivatives is highly exothermic and poses a risk of thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture.[8][10]
Key Safety Measures:
-
Engineering Controls:
-
Cooling System: Always have an efficient cooling system (e.g., ice bath, cryostat) readily available and active during the reaction.
-
Ventilation: Work in a well-ventilated fume hood to handle the flammable and toxic vapors of acrylonitrile.[1][10]
-
Relief System: For larger scale reactions, ensure the reactor is equipped with a pressure relief system.
-
-
Procedural Controls:
-
Dilution: Running the reaction in a suitable solvent helps to dissipate heat.[12]
-
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
-
Emergency Plan: Have a quench plan in place. This could involve the rapid addition of a polymerization inhibitor or a large volume of a cold, inert solvent.[12]
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves that are resistant to acrylonitrile.[10]
-
}
Key pillars for preventing thermal runaway.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to improving and assessing the thermal stability of N-cyanoethyl derivatives.
Protocol 1: Enhancing Thermal Stability of Cyanoacrylate Adhesives with a Crosslinking Modifier
This protocol describes a method to improve the thermal stability of a standard ethyl-2-cyanoacrylate (ECA) adhesive by incorporating a crosslinking modifier, such as those derived from α-cyanosorbic acid.[3]
Materials:
-
Ethyl-2-cyanoacrylate (ECA)
-
Allyl-α-cyanosorbate (ACS) or similar crosslinking modifier
-
Radical initiator (e.g., tert-butyl peroxide)
-
Steel lap-shear specimens
-
Adhesive applicator
-
Oven for thermal aging
-
Tensile testing machine
Procedure:
-
Formulation: Prepare the adhesive formulation by mixing ECA with the desired weight percentage of the ACS modifier (e.g., 5-10 wt%). Add a small amount of a radical initiator (e.g., 0.5 wt% tert-butyl peroxide).
-
Bonding: Prepare the steel lap-shear specimens by cleaning and degreasing the bonding surfaces. Apply a thin, uniform layer of the adhesive formulation to one of the surfaces and assemble the joint.
-
Curing: Allow the adhesive to cure at room temperature for 24 hours.
-
Post-Curing/Thermal Aging:
-
For one set of samples, perform tensile testing without any thermal treatment to establish a baseline.
-
For other sets of samples, subject them to thermal aging in an oven at various temperatures (e.g., 150 °C, 200 °C, 250 °C) for a specified duration (e.g., 2 hours).[3]
-
-
Mechanical Testing: After thermal aging, allow the samples to cool to room temperature. Perform lap-shear strength testing on both the baseline and thermally aged samples using a tensile testing machine.
-
Data Analysis: Compare the lap-shear strength of the thermally aged samples to the baseline samples. An improvement in the retention of strength at elevated temperatures indicates enhanced thermal stability.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for evaluating the thermal stability of an N-cyanoethyl derivative using TGA and DSC.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.[13][14]
-
Analytical balance
-
Sample pans (aluminum or alumina, depending on the temperature range)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Set the purge gas (typically nitrogen for decomposition studies or air for oxidative stability) at a constant flow rate (e.g., 50 mL/min).[12]
-
-
TGA/DSC Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition of the sample.[16]
-
-
Data Acquisition and Analysis:
-
TGA Curve: Plot the sample mass (as a percentage of the initial mass) versus temperature. The onset of mass loss indicates the beginning of decomposition. The temperature at which 5% or 10% mass loss occurs is often used as a measure of thermal stability.[3][12]
-
DTG Curve: Plot the first derivative of the TGA curve (rate of mass loss versus temperature). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[3]
-
DSC Curve: Plot the heat flow versus temperature. Endothermic peaks may correspond to melting or evaporation, while exothermic peaks can indicate crystallization, curing, or decomposition.[4][16]
-
}
Workflow for TGA/DSC thermal stability analysis.
Section 4: Data Summary
The following table summarizes the effect of different modifiers on the thermal stability of cyanoacrylate adhesives, as indicated by the strength of adhesive joints after thermal aging.
| Composition No. | Base Adhesive | Modifier | Tensile Strength at 20°C (MPa) | Tensile Strength after 2h at 150°C (MPa) |
| 1 | Ethyl-α-cyanoacrylate (ECA) | None | 20.0 | < 1.0 |
| 2 | ECA | Allyl-α-cyanosorbate (10 wt%) | 18.5 | 15.2 |
| 3 | Allyl-α-cyanoacrylate (ACA) | None | 22.0 | 8.0 |
| 4 | ACA | Allyl-α-cyanosorbate (10 wt%) | 21.0 | 18.0 |
Data adapted from Vetrova et al.[3]
References
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available at: [Link]
-
Vetrova, A. M., Aronovich, D. A., Chervyakova, G. N., & Sineokov, A. P. (2009). Improvement of the Thermal Stability of Cyanoacrylate Adhesives. Polymer Science, Series D, 2(1), 27–30. Available at: [Link]
-
Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Research. Available at: [Link]
-
A Polyacrylonitrile Shutdown Film for Prevention of Thermal Runaway in Lithium-Ion Cells. (2023). Batteries, 9(5), 282. Available at: [Link]
-
Material Safety Data Sheet - Loctite 401. Farnell. (2005). Available at: [Link]
-
How to interpret the TGA and DSC analysis? ResearchGate. (2016). Available at: [Link]
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Available at: [Link]
-
Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017). Available at: [Link]
-
Acrylonitrile. Cefic. Available at: [Link]
-
INVESTIGATION REPORT: Runaway Reaction, Pressure Vessel Explosion. Chemical Safety Board. (1998). Available at: [Link]
-
1910.1045 App B - Substance Technical Guidelines for Acrylonitrile. Occupational Safety and Health Administration. Available at: [Link]
-
Glen Report 28.26. Glen Research. Available at: [Link]
-
Shimp, D. A. (1990). Thermal Decomposition of Cyanate Ester Resins. NASA Technical Reports Server. Available at: [Link]
-
Morrill, L. C., Douglas, J., & Taylor, R. J. (2016). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Organic & Biomolecular Chemistry, 14(33), 7854–7857. Available at: [Link]
-
A polyacrylonitrile shutdown film for prevention of thermal runaway in lithium-ion cells. ePrints Soton. Available at: [Link]
-
Strategies for Improving Thermal Stability in Polymers: A Comprehensive Guide for Biomedical Researchers. PolymerizeHub. (2025). Available at: [Link]
-
Varma, R. S. (2017). A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. RSC Advances, 7(85), 54061–54065. Available at: [Link]
-
Sample Preparation – DSC. University of Florida. Available at: [Link]
-
Experimental study and comparative assessment on heat stabilized UPVC parts based on alternative standard test methods. (2017). Materials Research, 20(6). Available at: [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Available at: [Link]
-
Influence of Mineral Fillers on the Curing Process and Thermal Degradation of Polyethylene Glycol Maleate–Acrylic Acid-Based Systems. (2025). Polymers, 17(19), 4235. Available at: [Link]
-
Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. (2026). Available at: [Link]
-
Troubleshooting Guide. DeNovix. Available at: [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. (2025). Available at: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry, 103(15), 8560-8571. Available at: [Link]
-
Dasgupta, A., & Blackwell, W. (1994). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of forensic sciences, 39(1), 203–209. Available at: [Link]
-
Thermogravimetric Analysis. Available at: [Link]
-
New Facile Method for the Hetergeneous Synthesis of Cyanoethyl Cellulose- Solvent Method,and Comparing with Traditional Method. (2012). Advanced Materials Research, 554-556, 1141-1146. Available at: [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. Available at: [Link]
-
Thermal Characterization of Polymers. Nexus Analytics. Available at: [Link]
-
Monitoring the change of weight as a function of temperature. Differential Thermal analysis. (2020). Available at: [Link]
-
The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. (2023). Molecules, 28(18), 6523. Available at: [Link]
-
Thermal Analysis TGA / DTA. Available at: [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. (2022). Química Nova, 45(3). Available at: [Link]
-
Thermal Analysis in Practice Tips and Hints. Mettler Toledo. Available at: [Link]
-
Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. Sumitomo Chemical. (2022). Available at: [Link]
-
Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. (2018). High Performance Polymers, 30(8), 946-956. Available at: [Link]
-
Thermally stable polymer composites with improved transparency by using colloidal mesoporous silica nanoparticles as inorganic fillers. (2013). Journal of Materials Chemistry C, 1(24), 3856-3863. Available at: [Link]
-
Processing Strategies for High-Performance Polyester-Based Adhesives Reinforced by Bio-Derived Nanoparticles. (2024). Polymers, 16(11), 1500. Available at: [Link]
-
MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). (2024). Applied Sciences, 14(11), 4683. Available at: [Link]
-
Fillers in Action: Reducing the Coefficient of Thermal Expansion of Thermosets. Polymer Innovation Blog. (2015). Available at: [Link]
-
Morphological, Spectroscopic and Thermal Analysis of Cellulose Nanocrystals Extracted from Waste Jute Fiber by Acid Hydrolysis. (2022). Polymers, 14(19), 4153. Available at: [Link]
Sources
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- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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Minimizing racemization of chiral morpholine-3-carboxylates
Ticket Subject: Minimizing Racemization During Synthesis & Handling Status: Open Priority: Critical (High Risk of Stereochemical Erosion)
Executive Summary: The "Alpha-Proton" Vulnerability
Welcome to the technical support hub for chiral morpholine-3-carboxylates. If you are observing eroding enantiomeric excess (ee) during peptide coupling, ester hydrolysis, or storage, the root cause is almost invariably the acidity of the C3-proton .
Unlike proline, the morpholine ring contains an oxygen atom at the 4-position relative to the nitrogen. While this improves solubility, the inductive effect of the oxygen, combined with the electron-withdrawing nature of N-protecting groups (Boc, Fmoc) and the carbonyl group, renders the C3-proton highly susceptible to base-catalyzed removal.
This guide provides field-proven protocols to lock down stereochemistry during your workflow.
Diagnostic & Mechanism (The "Why")
Before troubleshooting, you must identify the pathway of stereochemical loss. There are two primary mechanisms: Direct Enolization and Azlactone Formation .
Racemization Pathways Diagram
Figure 1: The two primary pathways for loss of chirality. Note that Azlactone formation is the dominant pathway during amide coupling.
Workflow 1: Peptide Coupling (The "Red Zone")
The most critical point of failure is the activation of the carboxylic acid. Standard protocols (EDC/HOBt or HATU/DIPEA) often fail with sensitive morpholine scaffolds.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Low ee after coupling | Base Strength: DIPEA/TEA are too basic (pKa ~10-11) and unhindered. | Switch to Collidine (TMP): 2,4,6-Trimethylpyridine is a weaker base (pKa ~7.4) and sterically hindered, preventing C3-proton abstraction [1]. |
| Complete Racemization | Slow Activation: Prolonged exposure to base before amine addition. | Pre-activation Limit: Do not pre-activate >1 min. Add amine/base simultaneously or use "In-situ" activation. |
| Azlactone Formation | Over-activation: Uronium reagents (HATU) are too aggressive without additives. | Use Additives: Always use Oxyma Pure or HOAt. These nucleophiles intercept the active ester before azlactone formation occurs [2]. |
Recommended Protocol: The "Low-Rac" Coupling
Standardize on this protocol for N-Boc/Fmoc-morpholine-3-COOH.
-
Dissolve: 1.0 equiv of Morpholine Acid and 1.0 equiv of Oxyma Pure in DMF (0.1 M).
-
Cool: Chill to 0 °C.
-
Activate: Add 1.1 equiv of DIC (Diisopropylcarbodiimide). Stir for 2 mins.
-
Why DIC? Carbodiimides are less prone to base-induced racemization than uronium salts (HATU/HBTU) because they don't require tertiary amines for activation.
-
-
Couple: Add 1.1 equiv of Amine component.
-
Base (Optional): Only if the amine is a salt (e.g., HCl salt), add 1.1 equiv of 2,4,6-Collidine . Never use TEA.
-
Monitor: Allow to warm to RT. Monitor by HPLC.
Workflow 2: Ester Hydrolysis (The "Silent Killer")
Saponification of methyl/ethyl esters is deceptive. The standard LiOH/THF/Water protocol can cause significant epimerization because the carboxylate product is less stable than in standard amino acids.
Decision Matrix: Hydrolysis Strategy
Figure 2: Decision tree for selecting the hydrolysis method based on substrate sensitivity.
Protocol A: Enzymatic Hydrolysis (Safest)
Best for high-value intermediates where <1% racemization is required.
-
Suspend the ester in Phosphate Buffer (pH 7.0) with 10% acetone as co-solvent.
-
Add Lipase from Candida rugosa or Pig Liver Esterase (PLE) [3].
-
Stir at 30 °C. Maintain pH 7.0 by auto-titration or periodic addition of dilute NaOH.
-
Result: This method is virtually racemization-free due to the mild pH.
Protocol B: Low-Temp Chemical Hydrolysis
-
Dissolve ester in THF/Water (2:1).
-
Cool to 0 °C (Ice bath).
-
Add LiOH.H2O (1.1 equiv) slowly.
-
Critical: Do not allow temperature to rise above 5 °C.
-
Quench immediately upon completion with cold 1M HCl to pH 3-4.
Analytical Validation (The "Truth")
You cannot fix what you cannot measure. Standard C18 HPLC will not separate enantiomers.
Recommended Chiral Stationary Phases (CSP)
| Analyte State | Recommended Column | Mobile Phase Mode | Notes |
| N-Protected (Boc/Fmoc) | Amylose/Cellulose (e.g., Lux Cellulose-2, Chiralpak AD-H) | Normal Phase (Hexane/IPA) | Excellent separation of carbamates. |
| Free Amino Acid (Zwitterion) | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Reversed Phase (MeOH/Water) | Handles zwitterions without derivatization [4]. |
| Ester | Amylose (e.g., Chiralpak IA) | Normal Phase | Standard screening column. |
Quick Check: If you observe a "shoulder" on your main peak in achiral HPLC, it is likely a diastereomer formed by racemization if a second chiral center exists in your molecule.
References
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis in the preparation of enantiopure morpholine derivatives." Tetrahedron.
-
Sigma-Aldrich Technical Guides. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."
Validation & Comparative
Precision Assignment of Nitrile Stretches in Morpholine Scaffolds: A Comparative Spectroscopic Guide
Executive Summary
In medicinal chemistry, morpholine derivatives are privileged scaffolds, often functionalized with nitrile (cyano) groups to modulate metabolic stability or covalent reactivity. However, assigning the nitrile stretch (
Part 1: The Diagnostic Challenge
The nitrile stretch typically appears in the "silent region" (
-
Aliphatic Nitriles (Morpholine-alkyl-CN): Purely inductive effects; highest frequency.
-
Aromatic Nitriles (Morpholine-Aryl-CN): Conjugation lowers the bond order; intermediate frequency.
-
N-Cyanomorpholines (N-CN): Strong resonance interaction between the morpholine nitrogen lone pair and the nitrile
-system significantly alters the dipole moment and bond strength.
Part 2: Comparative Methodology
While FT-IR is the industry workhorse, it is not always the definitive tool for nitriles due to dipole selection rules. Below is an objective comparison of the primary analytical modalities.
Table 1: Comparative Performance for Nitrile Assignment
| Feature | FT-IR (ATR) | Raman Spectroscopy | DFT Calculation (B3LYP/6-31G)* |
| Physical Basis | Change in Dipole Moment | Change in Polarizability | Quantum Mechanical Prediction |
| Nitrile Signal Intensity | Medium to Strong (variable) | Very Strong (Dominant feature) | N/A (Predicts both) |
| Sample Prep | Minimal (Solid/Oil on Crystal) | None (Direct through glass) | Computational (Structure file) |
| Water Interference | High (OH stretch broadens baseline) | Negligible (Ideal for aqueous solvates) | N/A |
| Resolution of Isomers | Moderate ( | High (Sharp bands, | High (can distinguish conformers) |
| Primary Utility | Routine QC & Identification | Definitive Structural Assignment | Confirmation of ambiguous modes |
Expert Insight: For morpholine derivatives, Raman is superior for confirming the presence of the nitrile group because the
Part 3: Strategic Protocol (Self-Validating System)
To ensure high-confidence assignments, do not rely on a single spectrum. Use this self-validating workflow that integrates a reference standard.
Workflow Diagram: The Assignment Logic
The following decision tree guides you through the assignment based on frequency shifts and intensity.
Caption: Logic flow for assigning nitrile environments based on spectral frequency and intensity characteristics.
Experimental Procedure: ATR-FTIR with Internal Validation
Objective: Obtain a spectrum free of atmospheric artifacts (CO2) and contact issues.
-
Crystal Preparation:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Critical: Perform a background scan (32 scans) immediately prior to sample loading to subtract atmospheric
(doublet at ), which is dangerously close to the nitrile region.
-
-
Sample Loading & Contact:
-
Solids: Crush ~2 mg of morpholine derivative into a fine powder. Apply to the crystal and engage the pressure clamp until the force gauge peaks. Poor contact results in weak nitrile peaks.
-
Oils: Apply a thin film. No pressure clamp needed.
-
-
Acquisition Parameters:
-
Resolution:
(Required to resolve Fermi resonances). -
Scans: 64 (to improve Signal-to-Noise).
-
Range:
.
-
-
The Validation Step (Internal Standard):
-
If the assignment is ambiguous, spike the sample with a trace amount of Benzonitrile (standard
). -
If your peak appears at a higher wavenumber than the spike, it is likely aliphatic. If lower, it is likely N-cyano or highly conjugated.
-
Part 4: Data Interpretation & Reference Shifts
The following table summarizes the expected shifts for morpholine derivatives. These values are derived from the distinct electronic effects of the morpholine ring.
Table 2: Diagnostic Frequency Shifts
| Chemical Environment | Frequency ( | Mechanistic Cause | Notes |
| Aliphatic Nitrile (Morph-CH2-CH2-CN) | 2240 – 2260 | Inductive Effect ( | Bond order is effectively 3.0. Sharp, medium intensity.[1][2] |
| Aromatic Nitrile (Morph-Ph-CN) | 2220 – 2240 | Conjugation ( | Resonance lowers bond order. Intensity increases due to larger dipole change.[3][4] |
| N-Cyanomorpholine (Morph-N-CN) | 2200 – 2220 | Strong Resonance ( | The "Cyanamide" effect. The N-C bond gains double bond character; C≡N weakens. |
| Isocyanate (Artifact) (Morph-N=C=O) | 2250 – 2275 | Cumulative double bonds. | Warning: Often confused with nitriles. Band is much broader and stronger. |
Mechanism of the N-Cyano Shift
In N-cyanomorpholine, the lone pair on the morpholine nitrogen is not static. It donates electron density into the nitrile
-
Resonance Structure:
-
Result: This resonance contribution reduces the bond order of the nitrile from a pure triple bond toward a double bond, causing the red shift (lower wavenumber) to
.
Part 5: Troubleshooting & Artifacts
The "False" Nitrile (Isocyanates/Azides)
Synthesis of morpholine nitriles often involves reagents that can generate isocyanates (
-
Differentiation: Isocyanates appear as broad, intense bands at
.[1] Nitriles are sharp .[2][4][5][6] -
Action: If the peak width at half height (FWHM)
, suspect an isocyanate or azide impurity.
Atmospheric Interference
The anti-symmetric stretch of
-
Solution: Purge the sample compartment with dry nitrogen or use the "Validation Step" (Part 3) to confirm the peak is intrinsic to the sample.
Fermi Resonance
In some conjugated nitriles, the overtone of a lower-frequency deformation mode may couple with the fundamental nitrile stretch, splitting the peak into a doublet.
-
Solution: Run the sample in a different solvent (if using solution IR) or check Raman. Fermi resonance intensity ratios change with solvent polarity; fundamental vibrations do not change as drastically.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fundamental frequency assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for substituent effects on nitrile shifts).
-
NIST Chemistry WebBook. Infrared Spectrum of Morpholine, 4-(2-cyanoethyl)-. Retrieved from [Link]
- Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for IR vs Raman intensity comparison).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Comparative LC-MS/MS Profiling: Elucidating the Fragmentation Dynamics of Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate
Executive Summary & Application Context
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate (MCMC) is a critical synthetic intermediate, often serving as a scaffold for non-canonical amino acids and morpholine-based pharmaceutical agents. Its structural duality—containing both a basic morpholine nitrogen and a labile nitrile-bearing side chain—presents unique challenges in mass spectrometry, particularly in distinguishing it from its de-alkylated precursors or hydrolysis byproducts.
This guide provides a technical comparison of MCMC against its structural analog, Methyl morpholine-3-carboxylate (MMC) , and details the energy-resolved fragmentation patterns necessary for unambiguous identification.
Key Differentiator: The presence of the N-cyanoethyl group introduces a diagnostic "Retro-Michael" neutral loss pathway (Δm/z 53) absent in standard morpholine esters, serving as a primary confirmation tool in reaction monitoring.
Structural Logic & Ionization Physics
To interpret the MS/MS spectrum accurately, we must first deconstruct the molecule’s labile points under Electrospray Ionization (ESI) conditions.
| Structural Feature | Formula | Contribution to [M+H]⁺ | Fragmentation Vulnerability |
| Morpholine Core | C4H8NO | Base Scaffold | Ring opening (Retro-Diels-Alder type) |
| Methyl Ester | COOCH3 | +59 Da | Loss of Methanol (-32 Da) or Methoxy (-31 Da) |
| N-Cyanoethyl | CH2CH2CN | +53 Da | High Lability: Retro-Michael Elimination (-53 Da) |
Theoretical Mass:
-
Neutral Formula: C9H14N2O3
-
Monoisotopic Mass: 198.10 Da
-
Precursor Ion [M+H]⁺: 199.11 Da
Comparative Analysis: Target (MCMC) vs. Analog (MMC)
A critical requirement in process chemistry is distinguishing the product (MCMC) from the starting material or degradation product (MMC).
Comparison 1: Fragmentation Topology
The table below contrasts the fragmentation behavior of the target molecule against its non-cyanoethylated analog.
| Feature | Target: MCMC ([M+H]⁺ 199.11) | Analog: MMC ([M+H]⁺ 146.08) | Diagnostic Value |
| Primary Neutral Loss | -53 Da (Acrylonitrile) | -32 Da (Methanol) | The -53 loss is unique to the cyanoethyl group. |
| Base Peak (High CE) | m/z 146.08 (Intact MMC core) | m/z 114.05 (Loss of CH3OH) | MCMC degrades into the MMC ion. |
| Ring Cleavage | m/z 86.06 (Morpholine ring) | m/z 86.06 (Morpholine ring) | Common ion; poor specificity. |
Comparison 2: Energy-Resolved Mass Spectrometry (ER-MS)
-
Low Collision Energy (10-20 eV): The spectrum of MCMC is dominated by the m/z 146.08 fragment. This indicates that the N-C bond of the cyanoethyl group is significantly weaker than the ester bonds.
-
High Collision Energy (35-50 eV): The m/z 146 fragment further dissociates into m/z 114 (ester loss) and m/z 86 (ring cleavage), mimicking the spectrum of the MMC analog.
Detailed Fragmentation Pathway
The fragmentation mechanism follows a sequential "unzipping" of the molecule.
-
Stage 1: Retro-Michael Elimination (The Gateway Step) The protonated tertiary amine facilitates a 1,5-hydrogen shift or direct inductive cleavage, releasing neutral acrylonitrile (C3H3N, 53.03 Da) . This restores the secondary amine of the morpholine core.
-
Transition: m/z 199.11 → m/z 146.08
-
-
Stage 2: Ester Hydrolysis/Elimination The resulting secondary amine (m/z 146) undergoes alpha-cleavage or rearrangement to expel methanol (CH3OH, 32.03 Da) .
-
Transition: m/z 146.08 → m/z 114.05
-
-
Stage 3: Ring Disintegration High energy cleavage of the morpholine ring, typically losing CO (28 Da) or ethylene (28 Da) fragments.
-
Transition: m/z 114.05 → m/z 86.06 / 58.05
-
Pathway Visualization (DOT Diagram)
Figure 1: Step-wise fragmentation pathway of MCMC under ESI-CID conditions. The loss of acrylonitrile is the primary diagnostic event.
Experimental Protocol (Self-Validating System)
To replicate these results and validate the compound identity, follow this standardized LC-MS/MS workflow.
A. Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of MCMC in 1 mL Methanol (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid using ammonium buffers initially, as ammonia adducts can complicate the [M+H]+ confirmation.
-
B. LC-MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50 mm, 1.7 µm) | Retains polar morpholines better than C8. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Sharpens peak shape. |
| Gradient | 5% B to 95% B over 5 min | Elutes MCMC (mid-polar) around 2.5-3.0 min. |
| Ion Source | ESI Positive Mode | Basic nitrogen ensures high ionization efficiency. |
| Capillary Voltage | 3.5 kV | Standard for small molecules. |
C. Validation Workflow (Decision Tree)
Figure 2: Logical decision tree for verifying MCMC identity versus its de-cyanoethylated analog.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for general fragmentation rules including alpha-cleavage and ester losses).
-
Holčapek, M., et al. (2010). "Fragmentation of N-heterocycles in ESI-MS/MS." Journal of Mass Spectrometry.
-
Glen Research. (2018). "Mechanism of Cyanoethylation and Elimination in Mass Spectrometry." Glen Report 28.26. (Provides mechanistic evidence for the Retro-Michael loss of acrylonitrile from N-cyanoethyl groups).
-
Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry, 39(10), 1091-1112. (Comparison of CID energy regimes).
Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate vs N-benzyl analogs
Strategic Functionalization of Morpholine Scaffolds: Methyl 4-(2-cyanoethyl)morpholine-3-carboxylate vs.
Executive Summary: The Strategic Divergence
In the optimization of morpholine-based pharmacophores, the choice of the nitrogen substituent is rarely trivial. While
Unlike the benzyl group, which serves primarily as a hydrophobic mask or a protecting group requiring hydrogenolysis, the cyanoethyl moiety acts as a divergent synthetic handle . It can serve as a masked amine (reducible to a propyl-diamine scaffold), a carboxylic acid precursor (via hydrolysis), or a removable protecting group (via retro-Michael addition).
This guide compares the synthetic utility, physicochemical profiles, and downstream versatility of M-CEMC against its
Comparative Physicochemical Profile
The electronic and steric differences between the cyanoethyl (CE) and benzyl (Bn) groups fundamentally alter the reactivity of the morpholine core.
| Feature | Impact on Drug Design | ||
| Electronic Effect | Electron-withdrawing ( | Electron-donating ( | CE lowers the |
| Steric Bulk | Linear, low steric hindrance | Planar, bulky aromatic ring | Bn can lock conformation but may hinder adjacent substitutions.[1] |
| Lipophilicity ( | Lower (Polar nitrile group) | Higher (Lipophilic phenyl) | CE improves aqueous solubility; Bn improves membrane permeability but increases nonspecific binding. |
| Atom Economy | 100% (Addition reaction) | <60% (Substitution + Salt waste) | CE synthesis is greener and more scalable.[1] |
Synthetic Pathways & Atom Economy
The synthesis of M-CEMC represents a "Green Chemistry" advantage over the Benzyl analog due to the nature of the bond formation.
Pathway A: The Atom-Economical Route (Cyanoethylation)
The synthesis of M-CEMC utilizes a Michael Addition . This reaction is 100% atom-economical, requiring no leaving groups.[1]
-
Reagents: Methyl morpholine-3-carboxylate, Acrylonitrile.
-
Conditions: MeOH,
, 4-12 h. -
Mechanism: Nucleophilic attack of the secondary amine on the
-carbon of the acrylonitrile.
Pathway B: The Substitution Route (Benzylation)
The synthesis of the Benzyl analog typically proceeds via Nucleophilic Substitution (
-
Reagents: Benzyl Bromide (
), Base ( or ). -
Conditions: DMF or MeCN, Reflux.[1]
-
Waste: Generates stoichiometric salt waste (
, ).
Visualizing the Synthetic Divergence
Figure 1: Comparative synthetic pathways. Note the zero-waste stream in the cyanoethylation route compared to the salt generation in benzylation.
Experimental Protocols (Self-Validating)
These protocols are designed to be robust.[1] The "Critical Control Points" ensure reproducibility.
Protocol A: Synthesis of M-CEMC (Michael Addition)
-
Pre-requisite: Methyl morpholine-3-carboxylate (free base).[1]
-
Safety: Acrylonitrile is highly toxic and volatile.[1] Work in a well-ventilated fume hood.
-
Setup: Charge a round-bottom flask with Methyl morpholine-3-carboxylate (
equiv) and Methanol ( volumes). -
Addition: Cool to
. Add Acrylonitrile ( equiv) dropwise over 20 minutes.[1] -
Reaction: Allow to warm to room temperature (
) and stir for 6 hours. -
Monitoring: Check TLC (EtOAc/Hexane 1:1). The secondary amine starting material (ninhydrin active) should disappear.[1]
-
Workup: Concentrate in vacuo to remove solvent and excess acrylonitrile.[1]
-
Purification: The residue is typically
pure.[1] If necessary, purify via short silica plug (eluting with EtOAc).[1]
Protocol B: Synthesis of -Benzyl Analog (Alkylation)
-
Setup: Dissolve Methyl morpholine-3-carboxylate (
equiv) in anhydrous DMF ( volumes). -
Base: Add
( equiv) and stir for 15 min. -
Alkylation: Add Benzyl Bromide (
equiv) dropwise.[1] -
Reaction: Heat to
for 4 hours. -
Workup: Dilute with water, extract with EtOAc (
). Wash organics with brine to remove DMF.[1] Dry over .[1]-
Critical Control Point: DMF removal is crucial; residual DMF interferes with crystallization.[1]
-
Downstream Utility: The "Functional Handle" Argument
The primary reason to select M-CEMC over the Benzyl analog is the divergent reactivity of the nitrile group.
Scaffold Expansion (The "Growth" Vector)
-
M-CEMC: The nitrile can be reduced (Raney Ni/H2 or
) to a primary amine . This creates a propyl-diamine scaffold, allowing for further peptide coupling or library generation at a distal site.[1] -
Benzyl: The benzyl group is "dead weight" chemically until removed.[1] It cannot be easily extended.[1]
Orthogonal Deprotection
-
M-CEMC: The cyanoethyl group can be removed via Retro-Michael reaction using strong base (e.g.,
in THF) or catalytic base with heat, regenerating the secondary amine. This is orthogonal to acid-labile groups (Boc).[1] -
Benzyl: Requires Hydrogenolysis (
).[1] This is incompatible with other reducible functional groups (alkenes, nitro groups, aryl halides) present in the molecule.
Visualizing Downstream Options
Figure 2: Divergent utility. The Cyanoethyl group opens a pathway to scaffold expansion (blue node) that is inaccessible to the Benzyl analog.
Conclusion & Recommendation
-
Choose the
-Benzyl Analog if: You require a robust, lipophilic protecting group that will survive basic/nucleophilic conditions and you plan to remove it via hydrogenolysis at the end of the synthesis. -
Choose M-CEMC if: You need atom economy , are working with halogenated aromatics (sensitive to
), or—most importantly—if you intend to reduce the nitrile to create a diamine linker for fragment-based drug discovery.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Standard reference for N-Bn and N-CE deprotection mechanics).
-
E3S Web of Conferences. (2024).[1][3] Synthesis and SAR of morpholine and its derivatives: A review update. Link (Review of morpholine synthetic strategies).
-
Organic Syntheses. (1947).[1]
-Aminopropionitrile and bis-( -cyanoethyl) amine. Org. Synth. 27, 3. Link (Foundational protocol for Michael addition of amines to acrylonitrile).[1] -
Sinha, N. D., et al. (1984).[1][4] Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite... Nucleic Acids Research.[1] Link (Demonstrates the beta-elimination/deprotection of N-morpholino-cyanoethyl groups).
- Journal of Medicinal Chemistry. (Various). Morpholine scaffolds in CNS drug discovery. (General context on the pharmacokinetics of N-substituted morpholines).
Sources
GC-MS Analysis Guide: Methyl Morpholine-3-Carboxylate & Derivatives
This guide provides an in-depth technical comparison of GC-MS analysis strategies for methyl morpholine-3-carboxylate and its derivatives. It is designed for analytical chemists and drug development professionals requiring robust protocols for this specific heterocyclic scaffold.
Optimization of Retention, Stability, and Peak Shape
Executive Summary
Methyl morpholine-3-carboxylate (MMC) is a critical intermediate in the synthesis of peptidomimetics and morpholine-based drugs. As a cyclic amino acid ester containing a secondary amine, it presents specific chromatographic challenges: zwitterionic behavior (in free acid form), hydrogen bonding (causing peak tailing), and thermal instability .
This guide compares three analytical approaches:
-
Direct Injection (Free Base): Minimal prep, but high risk of adsorption.
-
Silylation (TMS): Traditional approach, but moisture-sensitive.
-
Alkyl Chloroformate (MCF): The recommended "Gold Standard" for superior stability and peak symmetry.
Quick Comparison Matrix
| Feature | Method A: Direct Injection | Method B: Silylation (TMS) | Method C: Methyl Chloroformate (MCF) |
| Analyte Form | Free Amine Methyl Ester | N-TMS Methyl Ester | N-Methoxycarbonyl Methyl Ester |
| Derivatization | None (pH adjustment only) | MSTFA / 60°C | MCF / Room Temp / Aqueous |
| Retention Time | Early (~6-8 min) | Mid (~10-12 min) | Late (~12-14 min) (Best Resolution)* |
| Peak Shape | Prone to Tailing (As > 1.5) | Good (As ~ 1.0-1.2) | Excellent (As ~ 1.0) |
| Stability | Low (Oxidation/Hydrolysis) | Low (Hydrolyzes < 24h) | High (Stable for weeks) |
| Rec. Use | Quick purity checks | Anhydrous samples | Quantitation in bio-fluids/complex matrices |
*Retention times are relative estimates based on a standard 30m DB-5MS column.
Technical Deep Dive: The Chemistry of Retention
The Challenge: The Secondary Amine
Methyl morpholine-3-carboxylate possesses a secondary amine at position 4. In a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane), the exposed N-H group interacts with active silanol sites, leading to:
-
Peak Tailing: Loss of resolution and integration accuracy.
-
Adsorption: Non-linear calibration curves at low concentrations (<1 ppm).
The Solution: Derivatization Pathways
To achieve reproducible retention times (RT) and quantitative accuracy, the amine must be blocked.
Figure 1: Derivatization pathways transforming the non-volatile acid into GC-compatible esters. The MCF pathway (Green) yields the most robust analyte.
Recommended Experimental Protocol (MCF Method)
This protocol utilizes Methyl Chloroformate (MCF) to simultaneously esterify the carboxylic acid (if present) and carbamylate the amine. This creates the Methyl N-methoxycarbonyl-morpholine-3-carboxylate , a highly stable, neutral species ideal for GC-MS.
Reagents
-
Reagent A: Methanol:Pyridine (4:1 v/v)
-
Reagent B: Methyl Chloroformate (MCF) - Handle in fume hood!
-
Extraction Solvent: Chloroform (containing 1% Toluene as Internal Standard)
-
Buffer: 1M Sodium Bicarbonate (pH 9.0)
Step-by-Step Workflow
-
Sample Prep: Aliquot 50 µL of sample (containing methyl morpholine-3-carboxylate or its acid precursor) into a silanized glass vial.
-
Basification: Add 100 µL of 1M Sodium Bicarbonate . Vortex. (Ensures amine is deprotonated).
-
Derivatization:
-
Add 20 µL MCF .
-
Immediately vortex for 30 seconds. (Reaction is instantaneous; gas evolution is normal).
-
Add another 20 µL MCF . Vortex 30 seconds.
-
-
Extraction: Add 200 µL Chloroform (with IS). Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 3000 rpm for 2 minutes.
-
Injection: Transfer the lower organic layer (Chloroform) to an autosampler vial. Inject 1 µL.
GC-MS Method Parameters & Retention Data
Instrument Configuration
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Ultra-Inert columns are critical for morpholine analysis.
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 15 | 180 | 0.0 |
| Ramp 2 | 25 | 300 | 3.0 |
| Total Run | 13.8 min |
Retention Time & Mass Spec Data
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] RT (min) | Retention Index (RI) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Methyl morpholine-3-carboxylate (Free) | 7.2 | 1150 - 1200 | 86 | 114, 145 |
| N-Methoxycarbonyl-MMC (MCF Derivative) | 11.4 | 1450 - 1500 | 158 | 128, 59, 203 |
Note: The MCF derivative elutes later due to increased molecular weight (+58 Da) but exhibits significantly sharper peak symmetry.
Mass Spectral Interpretation (MCF Derivative)
The Electron Impact (EI, 70eV) spectrum of the N-methoxycarbonyl derivative is distinct:
-
Molecular Ion (M+): m/z 203 (Weak)
-
Base Peak: m/z 144 (Loss of -COOCH3 group via alpha-cleavage).
-
Characteristic Fragment: m/z 59 (Carbomethoxy group).
-
Morpholine Ring Fragment: m/z 86.[6]
Experimental Workflow Diagram
Figure 2: Optimized workflow for the extraction and analysis of morpholine derivatives.
Troubleshooting & Causality
-
Issue: Poor recovery of the derivative.
-
Causality: The reaction pH dropped below 8.0. MCF releases HCl during reaction, neutralizing the buffer.
-
Fix: Increase the volume of Sodium Bicarbonate or use Pyridine as a catalyst/base.
-
-
Issue: Double peaks.
-
Causality: Incomplete derivatization. You are seeing a mix of the Free Amine (early peak) and the Carbamate (late peak).
-
Fix: Ensure two sequential additions of MCF and vigorous vortexing.
-
-
Issue: Tailing peaks.
-
Causality: Active sites in the liner or column.
-
Fix: Replace inlet liner with a deactivated splitless liner (glass wool packed) and trim 10cm from the column guard.
-
References
-
Villas-Bôas, S. G., et al. (2011). "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites, 1(1), 3-14. Link
- Establishes the superiority of MCF over TMS for cyclic amino acid stability.
-
Sobolevsky, T. G., et al. (2003). "Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids." Journal of Separation Science, 26(17), 1474-1478. Link
- Provides foundational comparison data for derivatiz
-
Cao, M., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry, 2018, Article ID 9670481. Link
- Demonstrates morpholine ring stability and retention behavior under nitrosation/derivatiz
-
PubChem. "Methyl morpholine-3-carboxylate (Compound)." National Library of Medicine.Link
- Source for physicochemical properties and structural identifiers.
Sources
- 1. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Chemistry [3asenrise.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Chemistry [3asenrise.com]
- 10. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | 204320-51-4 | TCI AMERICA [tcichemicals.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Organic Chemistry [3asenrise.com]
Spectroscopic Fingerprinting of N-Substituted Morpholine Esters: A Comparative Characterization Guide
Executive Summary
N-substituted morpholine esters are critical pharmacophores in medicinal chemistry, often serving as prodrugs to enhance the solubility of lipophilic carboxylic acids or as bioactive moieties in local anesthetics and antimicrobial agents. However, their characterization presents specific challenges: the morpholine ring's chair conformation can exhibit dynamic NMR behavior, and the esterification site must be rigorously distinguished from potential hydrolysis products or unreacted intermediates.
This guide provides a comparative spectroscopic analysis (NMR, FT-IR, MS) of N-substituted morpholine esters, specifically focusing on N-(2-hydroxyethyl)morpholine esters , a common class of derivatives. It moves beyond basic spectral listing to explain the diagnostic shifts required to validate synthesis and purity.
Part 1: The Comparative Landscape
In the synthesis of morpholine esters, the primary impurity is often the unreacted alcohol precursor (e.g., 4-(2-hydroxyethyl)morpholine) or the hydrolysis product (carboxylic acid). A single modality is often insufficient for rigorous validation.
| Feature | 1H NMR | FT-IR | Mass Spectrometry (ESI) |
| Primary Utility | Structural confirmation; quantification of conversion.[1][2] | Rapid "Yes/No" for functional group transformation. | Molecular weight confirmation; impurity detection. |
| Key Blind Spot | Can be cluttered by solvent peaks or aliphatic impurities; trace acid is hard to see. | Cannot easily distinguish between different ester types (e.g., isomerism). | Ion suppression can hide unreacted starting material; does not prove regiochemistry. |
| The "Ester" Signal | Diagnostic: Downfield shift of | Diagnostic: C=O stretch (1720–1740 cm⁻¹). | Diagnostic: Molecular ion |
Part 2: Synthesis Context & Workflow
To provide context for the spectral data, we assume a standard esterification pathway where 4-(2-hydroxyethyl)morpholine is reacted with an Acyl Chloride (e.g., Benzoyl Chloride) to form the ester.
Visualization: Synthesis and Characterization Logic[1][2][3][4][5]
Figure 1: Logical workflow for the synthesis and sequential spectroscopic validation of morpholine esters.
Part 3: Spectroscopic Deep Dive
Nuclear Magnetic Resonance (1H & 13C NMR)
The most definitive proof of esterification is the "Alpha-Ester Shift." In the starting material (alcohol), the methylene protons adjacent to the oxygen (
The "Morpholine Shelf"
The morpholine ring protons typically appear as two distinct sets of triplets (or broad multiplets depending on solvent viscosity and temperature) due to the chair conformation:
- (ring): ~3.6 – 3.7 ppm (Deshielded by ring oxygen).
- (ring): ~2.4 – 2.6 ppm (Less deshielded).
Comparative Data: Alcohol vs. Ester[3]
Table 1: Characteristic 1H NMR Shifts (in
| Proton Environment | Precursor: N-(2-hydroxyethyl)morpholine ( | Product: Morpholinoethyl Ester ( | |
| Linker | 3.60 - 3.70 | 4.30 - 4.45 | +0.75 (Diagnostic) |
| Linker | 2.55 - 2.65 | 2.70 - 2.80 | +0.15 |
| Ring | 3.65 - 3.75 | 3.65 - 3.75 | ~0.0 (Unchanged) |
| Ring | 2.45 - 2.55 | 2.50 - 2.60 | < 0.1 |
| Aromatic/R-Group | N/A | Variable (e.g., 7.4 - 8.1) | N/A |
Note: The diagnostic "Ester Shift" at ~4.4 ppm is the primary indicator of successful conversion. If the signal at 3.6 ppm (Linker
Infrared Spectroscopy (FT-IR)[1][4][5][7]
FT-IR serves as the quickest method to confirm the formation of the ester bond and the consumption of the alcohol.
-
Ester C=O Stretch: A strong, sharp band appears at 1715–1740 cm⁻¹ . This is distinct from the acid chloride precursor (usually >1780 cm⁻¹) and the carboxylic acid (broad, ~1700–1725 cm⁻¹).
-
C-O-C Stretch: Strong bands in the 1100–1300 cm⁻¹ region (often two bands: C-O-C asymmetric and symmetric).
-
Absence of OH: The broad O-H stretch of the starting material (3200–3500 cm⁻¹) must be absent in the purified product.
Mass Spectrometry (ESI-MS)
Morpholine derivatives exhibit characteristic fragmentation patterns. In Electrospray Ionization (ESI), the protonated molecular ion
Fragmentation Logic
Upon Collision-Induced Dissociation (CID), N-substituted morpholine esters often cleave at the C-N bond or the ester bond.
-
Neutral Loss: Loss of the morpholine radical or neutral morpholine molecule.
-
McLafferty Rearrangement: Less common in these specific esters compared to simple aliphatic esters, but alpha-cleavage is dominant.
-
Diagnostic Ion: The m/z 114 peak (N-ethylmorpholine cation) or m/z 100 (N-methylmorpholine cation) are common lower-mass fragments depending on the linker length.
Visualization: MS Fragmentation Pathway
Figure 2: Common ESI-MS fragmentation pathways for Morpholinoethyl benzoate (example). [2, 3]
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for 1H NMR
To ensure high-resolution splitting patterns of the morpholine ring.
-
Solvent Selection: Use Chloroform-d (
) as the primary solvent. If the ester is a salt (e.g., hydrochloride), use DMSO- or Methanol- , though note that DMSO may broaden the exchangeable protons and shift the water peak to ~3.3 ppm, potentially obscuring the morpholine ring signals. -
Concentration: Dissolve 5–10 mg of the ester in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., triethylamine hydrochloride) which can cause baseline distortion.
-
Acquisition: Acquire at least 16 scans with a relaxation delay (
) of 1.0 second to ensure accurate integration of the aromatic vs. aliphatic protons.
Protocol 2: FT-IR Analysis (ATR Method)[7]
-
Background: Collect a background spectrum of the clean diamond/ZnSe crystal.
-
Deposition: Place a small amount (<2 mg) of the solid or oil product onto the crystal.
-
Pressure: Apply standard pressure using the anvil.
-
Parameters: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
Validation: Look specifically for the appearance of the ester carbonyl at ~1720 cm⁻¹ and the disappearance of the broad OH stretch at 3400 cm⁻¹.
Part 5: References
-
Katritzky, A. R., et al. (2005).[4] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry.
-
Topala, T., et al. (2023).[5] "Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization." Preprints.org.
-
Bonomo, M. G., et al. (2024).[6] "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Journal of Pharmaceutical and Biomedical Analysis.
-
Abraham, M. H., et al. (2004). "Prediction of the 1H chemical shifts of molecules containing the ester group." Magnetic Resonance in Chemistry.
-
Chemistry Steps. (2024). "NMR Chemical Shift Values Table."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
